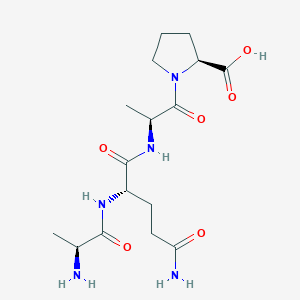
L-Alanyl-L-glutaminyl-L-alanyl-L-proline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Alanyl-L-glutaminyl-L-alanyl-L-proline is a tetrapeptide composed of the amino acids alanine, glutamine, and proline. This compound is of interest due to its potential applications in various fields, including medicine, biology, and chemistry. The unique sequence of amino acids in this tetrapeptide may confer specific biochemical properties that can be harnessed for therapeutic and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-glutaminyl-L-alanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like HBTU or DIC.
Repetition: of deprotection and coupling steps until the tetrapeptide is complete.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into microbial hosts (e.g., E. coli) for expression and subsequent purification. This method can be more cost-effective and scalable for producing large quantities of the peptide.
化学反応の分析
Types of Reactions
L-Alanyl-L-glutaminyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications, particularly at the proline residue, can occur under specific conditions.
Reduction: Reduction reactions may target disulfide bonds if present in the peptide structure.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or beta-mercaptoethanol.
Major Products
Hydrolysis: Produces smaller peptides or free amino acids.
Oxidation: May result in the formation of oxidized amino acid residues.
Reduction: Leads to the reduction of disulfide bonds, if present.
科学的研究の応用
L-Alanyl-L-glutaminyl-L-alanyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and peptide bond formation.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including wound healing and immune modulation.
Industry: Utilized in the development of peptide-based materials and as a stabilizing agent in formulations.
作用機序
The mechanism of action of L-Alanyl-L-glutaminyl-L-alanyl-L-proline involves its interaction with specific molecular targets and pathways. The tetrapeptide may bind to receptors or enzymes, modulating their activity. For example, it could influence signaling pathways related to cell growth, differentiation, or immune response. The exact molecular targets and pathways depend on the specific biological context and application.
類似化合物との比較
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with applications in nutrition and medicine.
L-Alanyl-L-proline: Another dipeptide with potential therapeutic uses.
L-Glutaminyl-L-alanyl-L-proline:
Uniqueness
L-Alanyl-L-glutaminyl-L-alanyl-L-proline is unique due to its specific sequence of amino acids, which may confer distinct biochemical properties. Its tetrapeptide structure allows for more complex interactions and functions compared to shorter peptides.
特性
CAS番号 |
834861-97-1 |
|---|---|
分子式 |
C16H27N5O6 |
分子量 |
385.42 g/mol |
IUPAC名 |
(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H27N5O6/c1-8(17)13(23)20-10(5-6-12(18)22)14(24)19-9(2)15(25)21-7-3-4-11(21)16(26)27/h8-11H,3-7,17H2,1-2H3,(H2,18,22)(H,19,24)(H,20,23)(H,26,27)/t8-,9-,10-,11-/m0/s1 |
InChIキー |
GTTGANBMKUGPNH-NAKRPEOUSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)O)N |
正規SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N1CCCC1C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


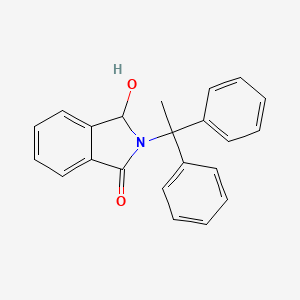
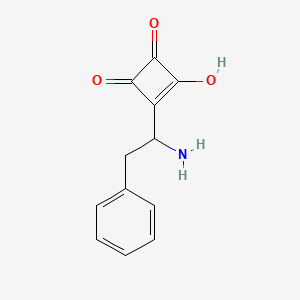
![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)
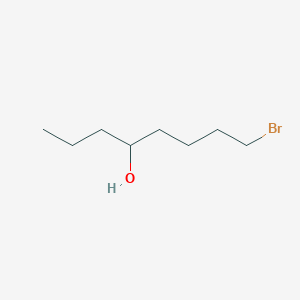
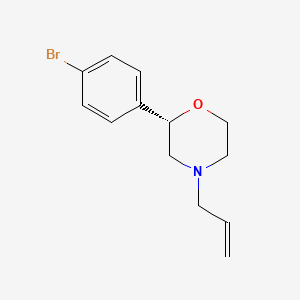
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
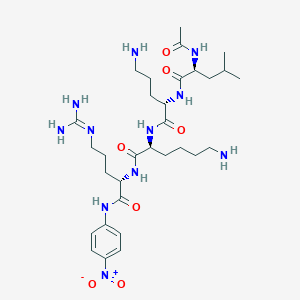
![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
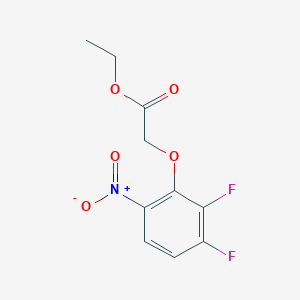
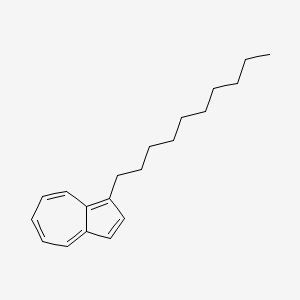
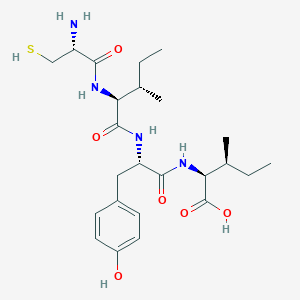
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)

![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)
